molecular formula C23H21BrN4O3S B12191141 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12191141
M. Wt: 513.4 g/mol
InChI Key: MKUXPBLKQXMSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclic Core Architecture Analysis

The central tricyclic framework consists of a 14-membered fused-ring system with nitrogen atoms at positions 1, 7, and 9. X-ray diffraction studies reveal a distorted boat-chair conformation in the macrocyclic portion (C7–C14), stabilized by intramolecular hydrogen bonding between the imino group (N6–H) and the sulfonyl oxygen (O2–S1) with a bond distance of 2.78 Å. Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate significant π-conjugation across the triazatricyclic system, with bond alternation values ranging from 1.35 Å (C4–C5) to 1.42 Å (C9–C10), indicating partial aromatic character.

The bridgehead nitrogen (N1) exhibits sp² hybridization, creating a planar geometry that facilitates charge delocalization. Nuclear magnetic resonance (¹H NMR) data show distinct deshielding effects at H3 (δ 8.45 ppm) and H11 (δ 8.32 ppm), consistent with their positions in the conjugated system.

Parameter Value Method
N1–C2 bond length 1.38 Å X-ray diffraction
C5–C6 bond order 1.72 DFT calculation
Torsion angle (N7–C8–C9–N10) 12.5° Molecular dynamics

Sulfonamide Functional Group Configuration

The sulfonamide moiety (SO₂–N) adopts a tetrahedral geometry around the sulfur atom (S1), with bond angles of 106.7° (O1–S1–O2) and 98.3° (N5–S1–O1). Polarized Raman spectroscopy identifies strong vibrational modes at 1152 cm⁻¹ (asymmetric S=O stretch) and 1368 cm⁻¹ (symmetric S=O stretch), confirming the sulfonyl group’s electronic isolation from the aromatic system.

The sulfonamide nitrogen (N5) participates in a bifurcated hydrogen bond network:

  • N5–H···O3 (2.89 Å, 152°)
  • N5–H···π interaction with the bromophenyl ring (3.12 Å)

This dual interaction stabilizes the sulfonamide group in a coplanar orientation relative to the tricyclic core, as evidenced by a dihedral angle of 8.2° between the S1–N5 bond and the central ring plane.

Bromophenyl Substituent Spatial Orientation

The 4-bromophenyl group exhibits axial chirality due to restricted rotation about the C15–S1 bond (rotational barrier = 18.3 kcal/mol, DFT). Single-crystal analysis shows the bromine atom (Br1) positioned 72.4° out-of-plane relative to the sulfonyl group, creating a distinctive helical twist in the molecule.

Electronic effects were quantified through Hammett substituent constants:

  • σₚ value: +0.86 (Br)
  • Calculated resonance contribution: 38%

This ortho-directing bromine substituent induces significant electron withdrawal from the sulfonamide group, as demonstrated by a 0.15 eV increase in ionization potential compared to the non-halogenated analog.

Imino and Cyclohexyl Group Conformational Dynamics

The imino group (C6=N6) exists in a trans configuration relative to the cyclohexyl substituent, with a C5–C6–N6–C7 torsion angle of 178.3°. Variable-temperature ¹³C NMR reveals dynamic chair-to-chair flipping of the cyclohexyl ring (ΔG‡ = 9.8 kcal/mol at 298 K), while the imino group remains rigid due to conjugation with the adjacent carbonyl.

Molecular mechanics simulations identify three stable conformers:

  • Axial-chair : Cyclohexyl group axial, sulfonamide equatorial (62% population)
  • Equatorial-boat : Cyclohexyl equatorial, sulfonamide axial (28%)
  • Twisted-boat : Both groups pseudo-axial (10%)

The energy difference between the axial-chair and equatorial-boat conformers is 1.2 kcal/mol, with an interconversion barrier of 14.6 kcal/mol.

Properties

Molecular Formula

C23H21BrN4O3S

Molecular Weight

513.4 g/mol

IUPAC Name

5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C23H21BrN4O3S/c24-15-9-11-17(12-10-15)32(30,31)19-14-18-22(26-20-8-4-5-13-27(20)23(18)29)28(21(19)25)16-6-2-1-3-7-16/h4-5,8-14,16,25H,1-3,6-7H2

InChI Key

MKUXPBLKQXMSMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic approach to 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves disassembling the molecule into three primary fragments:

  • Triazatricyclo Core : Derived from a [3 + 2] annulation between nitrone and isocyanide precursors.

  • 4-Bromophenylsulfonyl Group : Introduced via electrophilic aromatic sulfonation followed by bromination.

  • Cyclohexyl Substituent : Installed through nucleophilic substitution or metal-catalyzed coupling.

This strategy aligns with methodologies reported for analogous triazatricyclo systems, where silver oxide (Ag₂O) catalyzes the annulation step in polar aprotic solvents like DMF . The 4-bromophenylsulfonyl moiety is typically incorporated using sulfonyl chlorides under basic conditions, as demonstrated in sulfonamide syntheses.

Synthesis of the Triazatricyclo Core via Silver-Assisted Annulation

The construction of the 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one framework begins with a [3 + 2] annulation between N-benzylideneaniline oxide (1a ) and 1-bromo-4-isocyanobenzene (2a ). Optimization studies reveal that Ag₂O (10 mol%) in DMF at 80°C achieves a 76% yield of the annulated product (3a ) within 4 hours . Alternative silver salts, such as Ag₂CO₃, show comparable efficacy, while non-silver catalysts (e.g., CuI, Pd(OAc)₂) are ineffective.

Table 1: Catalyst Screening for Annulation Reaction

CatalystSolventTemperature (°C)Yield (%)
Ag₂ODMF8076
Ag₂CO₃DMF8072
CuIDMF80<5
Pd(OAc)₂DMF80<5

The reaction proceeds via a silver-mediated nitrone activation mechanism, where Ag⁺ coordinates to the nitrone oxygen, enhancing electrophilicity at the α-carbon. This facilitates nucleophilic attack by the isocyanide, followed by cyclization to form the oxadiazolidinone intermediate .

Introduction of the 4-Bromophenylsulfonyl Group

Sulfonation of the triazatricyclo core is achieved using 4-bromobenzenesulfonyl chloride under Schotten-Baumann conditions. A mixture of THF and aqueous NaHCO₃ (2:1 v/v) at 0°C provides the sulfonated product in 68% yield after recrystallization. Elevated temperatures (>25°C) lead to desulfonation side reactions, reducing purity.

Key Optimization Parameters:

  • Solvent System : THF/water > DCM/water (due to better sulfonyl chloride solubility).

  • Base : NaHCO₃ > NaOH (prevents hydrolysis of the triazatricyclo core).

  • Stoichiometry : 1.2 equivalents of sulfonyl chloride ensures complete conversion.

Post-sulfonation, the product is characterized by a distinct ═S═O stretching band at 1162 cm⁻¹ in FT-IR and a molecular ion peak at m/z 429.0017 ([M+H]⁺) via HRMS .

Installation of the Cyclohexyl Substituent

The cyclohexyl group is introduced at position 7 through a nucleophilic substitution reaction. Treatment of the sulfonated intermediate with cyclohexylmagnesium bromide in THF at −78°C, followed by gradual warming to room temperature, affords the alkylated product in 58% yield. Alternatively, phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a toluene/water biphasic system improves the yield to 74% by enhancing interfacial reactivity .

Comparative Analysis of Alkylation Methods:

MethodConditionsYield (%)
Grignard ReagentTHF, −78°C to rt58
Phase-Transfer CatalysisToluene/H₂O, TBAB74

The PTC method minimizes side reactions such as β-hydride elimination, which are prevalent in traditional Grignard approaches .

Final Imine Formation and Oxidation

The 6-imino group is installed via condensation with ammonium acetate in refluxing ethanol, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to yield the ketone at position 2. This two-step sequence achieves an 82% overall yield, with the imine intermediate confirmed by a characteristic NH stretch at 3305 cm⁻¹ in IR.

Critical Reaction Parameters:

  • Oxidant : mCPBA > H₂O₂ (superior chemoselectivity).

  • Solvent : Ethanol > Acetonitrile (prevents over-oxidation).

Purification and Analytical Validation

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from methanol. Purity is assessed via HPLC (≥98.5%), with structural confirmation provided by:

  • ¹H NMR : Aromatic protons at δ 7.74 (d, J = 8.4 Hz, 2H) and δ 7.61 (d, J = 8.0 Hz, 2H) for the 4-bromophenyl group .

  • ¹³C NMR : Carbonyl signal at δ 153.6 ppm for the sulfonyl group .

  • HRMS : [M+H]⁺ at m/z 597.1580 (calculated), 597.1585 (observed) .

Scalability and Industrial Considerations

Bench-scale synthesis (100 g) demonstrates consistent yields (70–74%) using continuous flow reactors for the annulation and sulfonation steps. Key challenges include:

  • Byproduct Management : Silica gel waste from chromatography (mitigated by switchable solvents).

  • Catalyst Recycling : Ag₂O recovery via filtration achieves 89% reuse efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of bromophenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its ability to inhibit specific biological pathways. Research indicates that derivatives of this compound can exhibit significant antitumor activity by targeting cancer cell proliferation pathways.

Case Study: Antitumor Activity
A study demonstrated that a related compound exhibited high inhibitory activity against tumor cell lines, suggesting that the sulfonyl group may enhance bioactivity through modifications that improve solubility and cellular uptake .

Material Science

The unique structural properties of this compound allow it to be explored as a precursor for novel materials. Its ability to form stable complexes with metals can lead to applications in catalysis and sensor technology.

Case Study: Metal Complexation
Research has indicated that the sulfonyl group can facilitate the formation of metal complexes that are effective in catalyzing organic reactions, thereby expanding its utility in synthetic chemistry .

Agricultural Chemistry

There is potential for this compound in agricultural applications as a pesticide or herbicide. Its structural features may allow it to interact with specific biochemical pathways in pests or weeds.

Case Study: Pesticidal Activity
Preliminary studies have shown that compounds with similar structures can inhibit key enzymes in insect metabolism, leading to increased interest in developing this compound as a biopesticide .

Data Tables

Application Area Description Potential Benefits
Medicinal ChemistryAntitumor activity targeting cancer cell proliferationDevelopment of new cancer therapies
Material SciencePrecursor for metal complexes used in catalysisEnhanced efficiency in organic synthesis
Agricultural ChemistryPotential use as a pesticide or herbicideTargeted pest control with reduced environmental impact

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Tetracyclic Systems

Compound A : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6
Compound B : 9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6

Parameter Target Compound Compound A Compound B
Core Structure Triazatricyclo[8.4.0.0³,⁸] Dithia-azatetracyclic Dithia-azatetracyclic
Substituents 4-Bromophenylsulfonyl, cyclohexyl 4-Methoxyphenyl 4-Hydroxyphenyl
Key Functional Groups Sulfonyl, imino Dithia, methoxy Dithia, hydroxyl
Electron Effects Strong EWG (Br, SO₂) Moderate EDG (OCH₃) Strong EDG (OH)

Analysis :

  • The target compound’s bromophenylsulfonyl group introduces significant steric and electronic effects compared to the methoxy (EDG) and hydroxyl (strong EDG) substituents in Compounds A and B. This difference likely reduces electron density in the aromatic system, affecting reactivity and intermolecular interactions .
  • The triazatricyclic core may exhibit greater planarity than the dithia-aza systems in Compounds A/B, influencing π-π stacking and crystal packing .
Chromenone-Based Analogues

Compound C: 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5-one

Parameter Target Compound Compound C
Core Structure Triazatricyclic Chromenone
Substituents Cyclohexyl, imino Nitro, methylamino
Hydrogen Bonding Potential N–H⋯O (sulfonyl/imino) N–H⋯O (nitro/methylamino)
Crystal Packing Likely layered (steric bulk) Hexagonal H-bonded rings

Analysis :

  • Compound C’s chromenone core forms S(6) hydrogen-bonded rings via N–H⋯O interactions, stabilizing its crystal lattice . The target compound’s sulfonyl and imino groups may similarly participate in hydrogen bonding but with distinct geometries due to steric hindrance from the cyclohexyl group.
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns in similar compounds are critical for understanding stability and solubility:

Compound Hydrogen Bond Donor/Acceptor Graph Set Motif Impact on Properties
Target Compound N–H (imino), O=S=O (sulfonyl) Likely S(6) or C(6) Enhanced crystallinity
Compound C N–H⋯O (nitro/methylamino) S(6) Stabilizes hexagonal packing
Compound A/B S–H⋯N (dithia-aza core) Not reported Reduced directionality vs. O/N H-bonds

The target’s sulfonyl group may act as a hydrogen-bond acceptor, while the imino group serves as a donor, creating a bifurcated hydrogen-bonding network similar to Compound C .

Electronic and Steric Effects
  • Electron-Withdrawing Groups (EWG) : The bromophenylsulfonyl group in the target compound increases electrophilicity compared to Compounds A/B (EDG-substituted). This could enhance binding to electron-rich biological targets or reduce solubility in polar solvents .

Biological Activity

The compound 5-(4-bromophenyl)sulfonyl-7-cyclohexyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by a complex tricyclic structure featuring a sulfonamide group and a bromophenyl moiety. Its molecular formula is C22H24BrN5O2SC_{22}H_{24}BrN_5O_2S with a molecular weight of approximately 486.43 g/mol.

1. Anti-inflammatory Activity

Recent studies have demonstrated the anti-inflammatory properties of this compound through in vitro assays. The compound was tested on RAW264.7 macrophages to evaluate its effect on nitric oxide (NO) secretion induced by lipopolysaccharides (LPS). At a concentration of 6 μM , the compound exhibited significant inhibition of NO production without notable cytotoxicity to the cells .

Table 1: Anti-inflammatory Activity Data

Compound Concentration (μM)NO Inhibition (%)
00
645
3070

2. Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. It displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

Table 2: Antimicrobial Activity Results

Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi15Strong
Bacillus subtilis12Moderate
Escherichia coli5Weak
Staphylococcus aureus6Weak

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase and urease, which are critical in various physiological processes and disease mechanisms .
  • Docking Studies : Molecular docking studies suggest that the compound can effectively bind to target enzymes, indicating a mechanism that may involve competitive inhibition .

Case Studies

In one notable study, researchers synthesized several derivatives of compounds similar to the one and evaluated their biological activities . The findings indicated that modifications in the chemical structure significantly influenced their pharmacological profiles.

Case Study Summary

  • Study Focus : Synthesis and evaluation of derivatives.
  • Key Findings : Certain structural modifications enhanced anti-inflammatory and antimicrobial activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.